2-((4-fluorophenyl)thio)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide
Description
2-((4-fluorophenyl)thio)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a thioether linkage, and a phthalazinone moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c18-11-5-7-12(8-6-11)24-10-16(22)19-9-15-13-3-1-2-4-14(13)17(23)21-20-15/h1-8H,9-10H2,(H,19,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOSMPKXZTXLCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorophenyl thioether and the phthalazinone derivatives. The reaction conditions often require careful control of temperature, solvent choice, and reaction time to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the fluorophenyl group and the thioether linkage makes it a versatile substrate for different chemical transformations.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions are typically tailored to the specific type of reaction being performed.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs where different functional groups are introduced.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used to study the effects of fluorophenyl groups on biological systems. It can also serve as a probe to investigate the interactions between thioether-containing molecules and biological targets.
Medicine: In the field of medicine, this compound has potential applications as a pharmaceutical agent. Its structural features may contribute to its activity against certain diseases, and it can be used as a lead compound for the development of new drugs.
Industry: In industry, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties may make it suitable for use in various industrial applications, such as coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceutical applications, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds: Some similar compounds include other fluorophenyl derivatives, thioether-containing molecules, and phthalazinone analogs. These compounds share structural similarities but may differ in their functional groups or overall molecular architecture.
Uniqueness: What sets 2-((4-fluorophenyl)thio)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide apart is its combination of the fluorophenyl group, thioether linkage, and phthalazinone moiety. This unique combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
